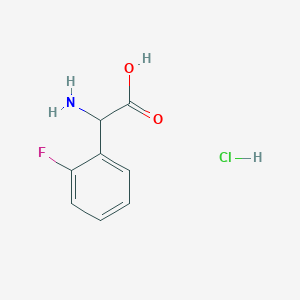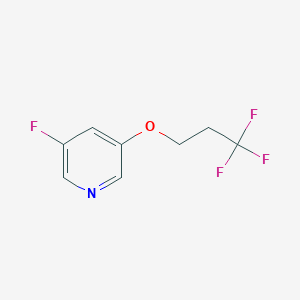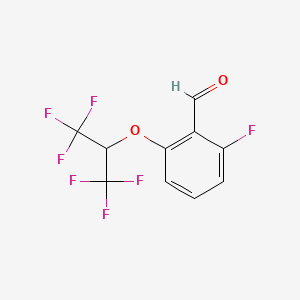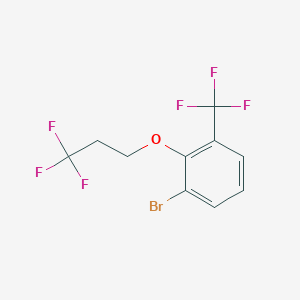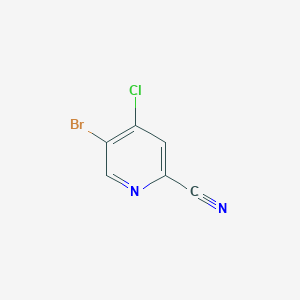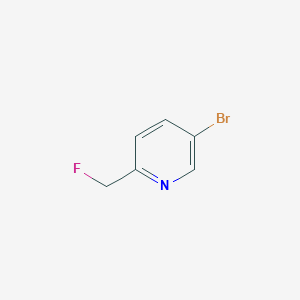
5-ブロモ-2-(フルオロメチル)ピリジン
概要
説明
5-Bromo-2-(fluoromethyl)pyridine is a chemical compound with the CAS Number: 1335050-09-3 . It has a molecular weight of 190.01 .
Synthesis Analysis
The synthesis of 5-Bromo-2-(fluoromethyl)pyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(fluoromethyl)pyridine is represented by the InChI Code: 1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
5-Bromo-2-(fluoromethyl)pyridine has been used in various chemical reactions. For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .科学的研究の応用
薬理学
薬理学において、5-ブロモ-2-(フルオロメチル)ピリジンは、活性医薬品成分(API)の開発のための分子骨格として役立ちます。 それは、エネルギーバランスと食欲の調節において重要な役割を果たす、ニューロペプチドY受容体Y5を標的とする阻害剤の合成に使用されてきました 。 さらに、それはSARS-CoV-2のメインプロテアーゼに対する阻害剤の生成に役割を果たし、抗ウイルス薬の開発に貢献しています 。
有機合成
この化合物は、有機合成における貴重な中間体です。 その臭素原子は、パラジウム触媒クロスカップリング反応に対して反応性が高く、複雑な有機分子の構築のための汎用性の高いビルディングブロックとなっています 。フルオロメチル基もまた、さまざまな合成経路で利用できる独自の反応性を提供します。
材料科学
5-ブロモ-2-(フルオロメチル)ピリジン:は、材料科学において、先進材料の合成に使用されます。 その芳香族構造と電子不足特性により、半導体やその他の電子材料を作成するための理想的な構成要素となっています 。
分析化学
分析化学では、この化合物は、化学分析における精度と正確性を確保するために、さまざまな分析技術において標準物質または参照物質として使用されます 。
環境科学
5-ブロモ-2-(フルオロメチル)ピリジンの環境への影響は、環境におけるその挙動と運命を理解するために研究されています。 これには、生体蓄積の可能性と、さまざまな生物に対するその毒性の評価が含まれます 。
生化学研究
生化学において、5-ブロモ-2-(フルオロメチル)ピリジンは、その生化学的特性と相互作用について調査されています。 酵素阻害、受容体-リガンド相互作用、およびその他の生化学経路を調べる研究で使用される可能性があります 。
農業研究
農業における具体的な用途は直接言及されていませんが、5-ブロモ-2-(フルオロメチル)ピリジンのような化合物は、殺虫剤や除草剤などの新しい農薬の開発における潜在的な用途について調査される可能性があります 。
化学工学
化学工学では、この化合物は、プロセス最適化および工業規模での生産のための合成経路の開発において関連しています。 その特性は、化学製造プロセスで使用される反応器やその他の機器の設計において考慮されます 。
作用機序
Target of Action
5-Bromo-2-(fluoromethyl)pyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . These targets play crucial roles in various biological processes, including neuropeptide signaling, viral replication, and immune response.
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition, where the metal catalyst donates electrons to form a new bond, and transmetalation, where organic groups are transferred from boron to the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 5-Bromo-2-(fluoromethyl)pyridine . This pathway allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The resulting changes can have significant downstream effects, influencing the structure and function of various biomolecules.
Result of Action
The molecular and cellular effects of 5-Bromo-2-(fluoromethyl)pyridine’s action largely depend on the specific targets and pathways it interacts with. For instance, when used as a scaffold in the synthesis of Neuropeptide Y Receptor Y5 Inhibitors, it may contribute to the inhibition of neuropeptide signaling . Similarly, in the context of SARS-CoV-2 Major Protease Inhibitors, it may play a role in inhibiting viral replication .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(fluoromethyl)pyridine can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used. For example, it is recommended to store the compound in a dark place, sealed in dry, at room temperature .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Bromo-2-(fluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of heteroaromatic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been used as a scaffold for the development of neuropeptide Y receptor Y5 inhibitors and SARS-CoV-2 major protease inhibitors . The interactions between 5-Bromo-2-(fluoromethyl)pyridine and these biomolecules are primarily based on its ability to form stable covalent bonds, enhancing the efficacy of the resulting bioactive compounds.
Cellular Effects
The effects of 5-Bromo-2-(fluoromethyl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 5-Bromo-2-(fluoromethyl)pyridine can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(fluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The precise mechanism of action involves the formation of stable complexes with target biomolecules, leading to changes in their conformation and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2-(fluoromethyl)pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but it can degrade over time when exposed to excess heat or strong oxidizing agents . Long-term exposure to 5-Bromo-2-(fluoromethyl)pyridine has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(fluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to enhance the activity of certain enzymes and improve metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the adverse effects become pronounced.
Metabolic Pathways
5-Bromo-2-(fluoromethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism . The compound’s role in these pathways is primarily based on its ability to modulate enzyme activity and alter the flow of metabolic intermediates.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(fluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of 5-Bromo-2-(fluoromethyl)pyridine is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(fluoromethyl)pyridine is a key determinant of its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to these sites allows it to interact with target biomolecules and modulate their activity, thereby influencing cellular processes.
特性
IUPAC Name |
5-bromo-2-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUZNNCAZLLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


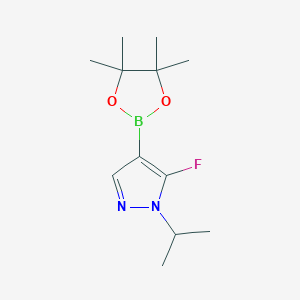
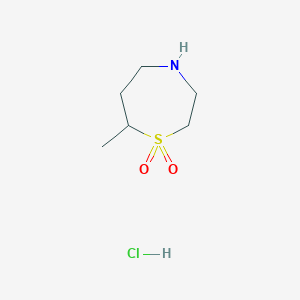
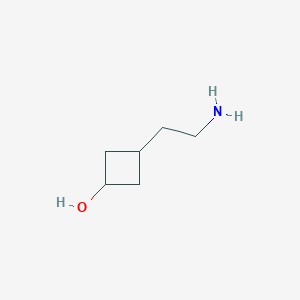
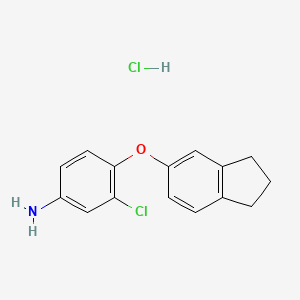
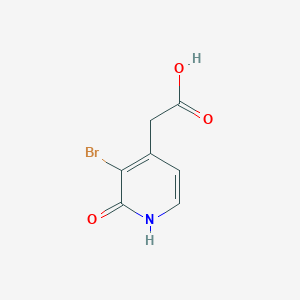
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
